molecular formula C16H20N2S2 B8046156 1,4-Bis(2-aminophenylthio)butane CAS No. 58044-70-5

1,4-Bis(2-aminophenylthio)butane

Cat. No. B8046156
CAS RN: 58044-70-5
M. Wt: 304.5 g/mol
InChI Key: LZFSCAODXJRLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2-aminophenylthio)butane is a useful research compound. Its molecular formula is C16H20N2S2 and its molecular weight is 304.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(2-aminophenylthio)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-aminophenylthio)butane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Liquid Crystals

    Symmetrical azomethines prepared from 1,4-bis(2-aminophenylthio)butane derivatives have been characterized for their mesomorphic behavior, useful in liquid crystal applications (Iwan et al., 2010).

  • Metal Complexes

    1,4-Bis(2-aminophenylthio)butane derivatives have been used in the synthesis of dinuclear metal complexes, with potential applications in catalysis and material science (Al-Razaq et al., 2016).

  • Polymer Synthesis

    A derivative of 1,4-bis(2-aminophenylthio)butane has been used in the synthesis of new poly(ether–ester–imide)s, highlighting its utility in creating thermally stable and organosoluble polymers (Faghihi et al., 2011).

  • Coordination Chemistry

    Compounds based on 1,4-bis(2-aminophenylthio)butane have been explored for their complexation with various metal salts, contributing to the field of coordination chemistry (Beloglazkina et al., 2009).

  • Macrocyclic Complexes

    Macrocyclic complexes derived from 1,4-bis(2-aminophenylthio)butane have been synthesized, which are relevant in the study of metal-organic frameworks and their applications (Ilhan et al., 2009).

  • Catalysis and Photodiode Fabrication

    Schiff base ligands derived from 1,4-bis(2-aminophenylthio)butane have been synthesized and explored for their catalytic behavior in the Suzuki reaction and their potential application in photodiode fabrication (Paşa et al., 2013).

properties

IUPAC Name

2-[4-(2-aminophenyl)sulfanylbutylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFSCAODXJRLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCCCSC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618969
Record name 2,2'-(Butane-1,4-diyldisulfanediyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-aminophenylthio)butane

CAS RN

58044-70-5
Record name 2,2'-(Butane-1,4-diyldisulfanediyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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